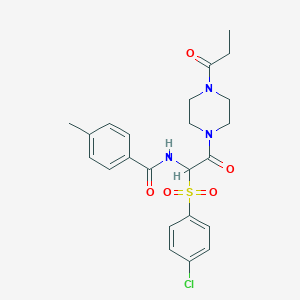

![molecular formula C18H17NO4 B2798532 2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide CAS No. 2097889-45-5](/img/structure/B2798532.png)

2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of readily available ammonium hemiaminals as O-transfer reagents and commercially available acetonitriles as a primary amide enolate precursor . The combination serves as an amide enolate equivalent, thereby providing one-pot access to α-substituted indolylacetamides .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of compounds bearing similar structures to "2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide". These compounds have been explored for their potential therapeutic effects, including anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities.

Anticonvulsant Activity Evaluation : Research on benzyl substituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide demonstrated the synthesis process and evaluated their affinity to GABAergic biotargets, suggesting potential for anticonvulsant activity. Although the synthesized substances did not show significant anticonvulsant activity, the study highlighted the importance of the NHCO cyclic fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antimicrobial and Anti-inflammatory Activities : Another study synthesized benzoxazole compounds to test for antimicrobial and anti-inflammatory activities. The compounds showed a significant decrease in paw volume, indicating anti-inflammatory potential, but limited antimicrobial activity at tested concentrations (Thomas, Geetha, & Murugan, 2009).

Enzyme Inhibitory Potential : Research into sulfonamides with benzodioxane and acetamide moieties aimed to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. Some compounds exhibited substantial inhibitory activity, indicating potential therapeutic applications (Abbasi et al., 2019).

Chemical Synthesis and Characterization

In addition to therapeutic potential, research into compounds with structural similarities involves chemical synthesis and characterization, providing foundational knowledge for further application development.

Silylation of N-(2-hydroxyphenyl)acetamide : A study explored the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This research contributes to understanding the chemical properties and potential applications of these heterocycles (Lazareva et al., 2017).

Isocyanide-Based Synthesis : The development of novel compounds through isocyanide-based synthesis demonstrates the versatility of organic synthesis methods in creating structurally diverse molecules with potential biological activities (Akbarzadeh et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of 2-(benzyloxy)-N-({[2,2’-bifuran]-5-yl}methyl)acetamide are currently unknown. This compound is a derivative of acetamide, which is a common structural motif in many pharmaceuticals and natural products

Mode of Action

It is known that amides, such as acetamide, can undergo hydrolysis in both acidic and basic conditions . This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl group, followed by the elimination of the amine . The resulting carboxylate salt can then be protonated to form a carboxylic acid .

Biochemical Pathways

It is possible that this compound could interfere with the metabolism of other amide-containing compounds or disrupt pathways involving carboxylic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of acetamide pesticides in soil and sewage sludge has been shown to be stereo- and enantioselective . Similarly, the action of 2-(benzyloxy)-N-({[2,2’-bifuran]-5-yl}methyl)acetamide could also be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-18(13-21-12-14-5-2-1-3-6-14)19-11-15-8-9-17(23-15)16-7-4-10-22-16/h1-10H,11-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKOTPOVJKJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B2798450.png)

![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2798452.png)

![N-(naphthalen-1-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2798453.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798454.png)

![(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2798456.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide](/img/structure/B2798459.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2798460.png)

![methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2798467.png)

![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)